Mingmei Chi,
Xiaoli Su,
Xiaojiao Sun,
Yan Xu,
Xiaoxia Wang,
Yanling Qiu
PMID: 34388127
DOI:
10.2166/wst.2021.264
Abstract
Quinones and humus are ubiquitous in the biosphere and play an important role in the anaerobic biodegradation and biotransformation of organic acids, poisonous compounds as well as inorganic compounds. The impact of humic model compound, anthraquinone-2, 6-disulfonate (AQDS) on anaerobic phenol and p-cresol degradation were studied. Four methanogenic AQDS-free phenol and p-cresol enrichments and two phenol-AQDS enrichments were obtained using two sludges with potential biodegradability of phenol and cresol isomers as inoculum. 16S rRNA gene-cloning analysis combined with fluorescence in situ hybridization revealed that syntrophic aromatic compound degrading bacterium Syntrophorhabdus aromaticivorans was dominant in four AQDS-free enrichments, whereas phenol degrading Cryptanaerobacter phenolicus was dominant in two phenol-AQDS enrichments. Neither co-culture of S. aromaticivorans with Methanospirillum hungatei nor two phenol-AQDS enrichments could metabolize phenol using AQDS as the terminal electron acceptor. Further degradation experiments suggested that C. phenolicus related microbes in two phenol-AQDS enrichments were responsible for the conversion of phenol to benzoate, and benzoate was further degraded by benzoate degraders of Syntrophus aciditrophicus or Sporotomaculum syntrophicum to acetate.
Marine P M Letertre,
Antonis Myridakis,
Luke Whiley,
Stéphane Camuzeaux,
Matthew R Lewis,
Katie E Chappell,
Annie Thaikkatil,
Marc-Emmanuel Dumas,
Jeremy K Nicholson,
Jonathan R Swann,
Ian D Wilson
PMID: 33460909
DOI:
10.1016/j.jchromb.2020.122511
Abstract
Tyrosine plays a key role in mammalian biochemistry and defects in its metabolism (e.g., tyrosinemia, alkaptonuria etc.) have significant adverse consequences for those affected if left untreated. In addition, gut bacterially-derived p-cresol and its metabolites are of interest as a result of various effects on host xenobiotic metabolism. A fit-for-purpose quantitative ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) assay was developed to target and quantify tyrosine and eleven metabolites in urine and plasma. Dansylation, using dansyl chloride, was used to improve chromatographic and mass spectral properties for tyrosine and nine phenolic metabolites, with detection using positive electrospray ionisation (ESI). The sulfate and glucuronide conjugates of p-cresol, where the phenol group was blocked, were quantified intact, using negative ESI via polarity switching during the same run. Sample preparation for urine and plasma involved deproteinization by solvent precipitation (of acetonitrile:isopropyl alcohol (1:1 v/v)) followed by in situ dansylation in 96 well plates. To minimize sample and solvent usage, and maximize sensitivity, analysis was performed using microbore reversed-phase gradient UPLC on a C8 phase with a 7.5 min. cycle time. The coefficients of variation obtained were <15%, with lower limits of quantification ranging from 5 to 250 nM depending upon the analyte. The method was applied to plasma and urine samples obtained from mice placed on a high tyrosine diet with one subgroup of animals subsequently receiving antibiotics to suppress the gut microbiota. Whilst plasma profiles were largely unaffected by antibiotic treatment clear reductions in the amount of p-cresol sulfate and p-cresol glucuronide excreted in the urine were observed for these mice.
F F A Aziz,
A A Jalil,
N S Hassan,
A A Fauzi,
M S Azami
PMID: 34091265
DOI:
10.1016/j.envpol.2021.117490
Abstract
The co-existence of heavy metals and organic compounds including Cr(VI) and p-cresol (pC) in water environment becoming a challenge in the treatment processes. Herein, the synchronous photocatalytic reduction of Cr(VI) and oxidation of pC by silver oxide decorated on fibrous silica zirconia (AgO/FSZr) was reported. In this study, the catalysts were successfully developed using microemulsion and electrochemical techniques with various AgO loading (1, 5 and 10 wt%) and presented as 1, 5 and 10-AgO/FSZr. Catalytic activity was tested towards simultaneous photoredox of hexavalent chromium and p-cresol (Cr(VI)/pC) and was ranked as followed: 5-AgO/FSZr (96/78%) > 10-AgO/FSZr (87/61%) > 1-AgO/FSZr (47/24%) > FSZr (34/20%). The highest photocatalytic activity of 5-AgO/FSZr was established due to the strong interaction between FSZr and AgO and the lowest band gap energy, which resulted in less electron-hole recombination and further enhanced the photoredox activity. Cr(VI) ions act as a bridge between the positive charge of catalyst and cationic pC in pH 1 solution which can improve the photocatalytic reduction and oxidation of Cr(VI) and pC, respectively. The scavenger experiments further confirmed that the photogenerated electrons (e
) act as the main species for Cr(VI) to be reduced to Cr(III) while holes (h
) and hydroxyl radicals are domain for photooxidation of pC. The 5-AgO/FSZr was stable after 5 cycles of reaction, suggesting its potential for removal of Cr(VI) and pC simultaneously in the chemical industries.
Meng Xiao,
Yanfeng Qi,
Qingmin Feng,
Kun Li,
Kaiqi Fan,
Tingting Huang,
Pei Qu,
Hengjun Gai,
Hongbing Song
PMID: 33385667
DOI:
10.1016/j.chemosphere.2020.129436
Abstract
P-cresol is a highly toxic phenolic pollutant in coal chemical wastewater. The effective removal of p-cresol is of great significance to the ecological environment. In this study, the degradation of p-cresol by the Fe(III)-EDDS/H
O
Fenton-like reaction modified by Mn
was investigated. The results showed that the removal rate of p-cresol could be significantly increased by the addition of Mn
under neutral and weakly alkaline conditions (pH 6.5-8.5). Acidic conditions (pH 3.5) were not conducive to the Fenton-like reaction. This is because a neutral or weakly alkaline environment is conducive to Mn
-EDDS complex formation, which can produce O
to accelerate the reduction of Fe(III), and the efficiency of p-cresol degradation through a Fenton-like reaction catalyzed by the Fe(III)-EDDS complex is significantly improved. In addition, the degradation of EDDS through ·OH was reduced by O
, which maintained and stabilized the Mn
-EDDS complex and Fe(III)-EDDS complex. Under neutral conditions, the optimal dosage of Fe(III) is 0.7 mM, and the optimal molar ratios are EDDS/Fe(III) = 1: 1, Mn
/Fe(III) = 1: 1, and H
O
/Fe(III) = 15: 1. The addition of free radical clearance isopropanol and CHCl
proved that ·OH was the main active substance in the p-cresol degradation process.
Yuki Kadoya,
Machi Hata,
Yoshiki Tanaka,
Atsuhiro Hirohata,
Yutaka Hitomi,
Masahito Kodera
PMID: 33259197
DOI:
10.1021/acs.inorgchem.0c02954
Abstract
Dicopper complexes of a new
-cresol-2,6-bis(dpa) amide-tether ligand (HL1), [Cu
(μ-OH
)(μ-1,3-OAc)(L1)](ClO
)
(
) and [Cu
(μ-1,1-OAc)(μ-1,3-OAc)(L1)]X (X = ClO
(
), OAc (
)) were synthesized and structurally characterized.
rapidly cleaves supercoiled plasmid DNA by activating H
O
at neutral pH to a linear DNA and shows remarkable cytotoxicity in comparison with related complexes. As
is more cytotoxic than HL1, the dicopper core is kept in the cell. A boron dipyrromethene (Bodipy)-modified complex of the
-cresol-2,6-bis(dpa) amide-tether ligand having a Bodipy pendant (HL2), [Cu
(μ-OAc)
(L2)](OAc) (
), was synthesized to visualize intracellular behavior, suggesting that
attacks the nucleolus and mitochondria. A comet assay clearly shows that
does not cleave nuclear DNA. The apoptotic cell death is evidenced from flow cytometry.
Ke Zhao,
Andrei Veksha,
Liya Ge,
Grzegorz Lisak
PMID: 33121813
DOI:
10.1016/j.chemosphere.2020.128699
Abstract
Para-Cresol is a water-soluble organic pollutant, which is harmful to organisms even at low concentrations. Therefore, it is important to rapidly detect the p-cresol in wastewater as well as natural water. In this work, a new, simple and stable biosensor was developed for on-site quantitatively determination and near real-time monitoring p-cresol in wastewater. The new biosensor was designed and fabricated using a screen-printed carbon electrode (SPCE) modified by waste-derived carbon nanotubes (CNTs) immobilized with laccase (LAC). The fabrication processes and performance of the biosensors were systematically characterized and optimized by Fourier transform infrared spectroscopy (FTIR), field emission scanning electron microscope (FESEM), transmission electron microscopy (TEM) and electrochemical methods. With improved conductivity, the proposed biosensor could provide the direct quantitation of p-cresol. The linear range of the biosensor is 0.2-25 ppm of p-cresol with a detection limit of 0.05 ppm. Additionally, the biosensor exhibited high reproducibility, stability and reusability during the validation. More importantly, the biosensor was successfully applied for the rapid detection of p-cresol in environmental lab wastewater under the interference of metal ions and other organics, and the results were consistent with high-performance liquid chromatography (HPLC). Finally, the biosensor with a portable potentiostat was approved as an easy-to-use, sensitive and inexpensive platform that could provide near real-time monitoring of p-cresol concentration in wastewater during Fenton oxidation treatment process.
Witchayapon Kamprom,
Tulyapruek Tawonsawatruk,
Sumana Mas-Oodi,
Korrarit Anansilp,
Manoch Rattanasompattikul,
Aungkura Supokawej
PMID: 33437209
DOI:
10.7150/ijms.48492
Abstract
Chronic kidney disease (CKD) patients obtained high levels of uremic toxins progressively develop several complications including bone fractures. Protein-bound uremic toxins especially p-cresol and indoxyl sulfate are hardly eliminated due to their high molecular weight. Thus, the abnormality of bone in CKD patient could be potentially resulted from the accumulation of uremic toxins. To determine whether protein-bound uremic toxins have an impact on osteogenesis, mesenchymal stem cells were treated with either p-cresol or indoxyl sulfate under
osteogenic differentiation. The effects of uremic toxins on MSC-osteoblastic differentiation were investigated by evaluation of bone phenotype. The results demonstrated that p-cresol and indoxyl sulfate down-regulated the transcriptional level of collagen type I, deceased alkaline phosphatase activity, and impaired mineralization of MSC-osteoblastic cells. Furthermore, p-cresol and indoxyl sulfate gradually increased senescence-associated beta-galactosidase positive cells while upregulated the expression of
which participate in senescent process. Our findings clearly revealed that the presence of uremic toxins dose-dependently influenced a gradual deterioration of osteogenesis. The effects partially mediate through the activation of senescence-associated gene lead to the impairment of osteogenesis. Therefore, the management of cellular senescence triggered by uremic toxins could be considered as an alternative therapeutic approach to prevent bone abnormality in CKD patients.
Yeo Min Yoon,
Gyeongyun Go,
Chul Won Yun,
Ji Ho Lim,
Sang Hun Lee
PMID: 33162813
DOI:
10.7150/ijms.48429
Abstract
Renal fibrosis is one of the main causes of chronic kidney disease. Many studies have focused on fibroblasts and myofibroblasts involved in renal fibrogenesis. Recently, several studies have reported that renal proximal tubule epithelial cells are possible initiators of renal fibrosis. However, the mechanism through which cells induce renal fibrosis is poorly understood. In this study, we found that CK2α induces fibrosis in renal proximal tubule epithelial cells (TH1) by regulating the expression of profilin-1 (Pfn1). CKD mouse model and TH1 cells treated with
-cresol also showed an increased level of Pfn1. The knockdown of CK2α suppressed fibrosis in TH1 cells via the downregulation of Pfn1. In particular, CK2α knockdown inhibited the expression of stress fibers and fibrosis-related proteins in
-cresol-treated TH1 cells. Furthermore, the knockdown of CK2α inhibited mitochondrial dysfunction and restored cellular senescence and cell cycle in
-cresol-treated TH1 cells. These results indicate that CK2α induces renal fibrosis through Pfn1, which makes CK2α a key target molecule in the treatment of fibrosis related to chronic kidney disease.
Patricia Bermudez-Martin,
Jérôme A J Becker,
Nicolas Caramello,
Sebastian P Fernandez,
Renan Costa-Campos,
Juliette Canaguier,
Susana Barbosa,
Laura Martinez-Gili,
Antonis Myridakis,
Marc-Emmanuel Dumas,
Aurélia Bruneau,
Claire Cherbuy,
Philippe Langella,
Jacques Callebert,
Jean-Marie Launay,
Joëlle Chabry,
Jacques Barik,
Julie Le Merrer,
Nicolas Glaichenhaus,
Laetitia Davidovic
PMID: 34238386
DOI:
10.1186/s40168-021-01103-z
Abstract
Autism spectrum disorders (ASD) are associated with dysregulation of the microbiota-gut-brain axis, changes in microbiota composition as well as in the fecal, serum, and urine levels of microbial metabolites. Yet a causal relationship between dysregulation of the microbiota-gut-brain axis and ASD remains to be demonstrated. Here, we hypothesized that the microbial metabolite p-Cresol, which is more abundant in ASD patients compared to neurotypical individuals, could induce ASD-like behavior in mice.
Mice exposed to p-Cresol for 4 weeks in drinking water presented social behavior deficits, stereotypies, and perseverative behaviors, but no changes in anxiety, locomotion, or cognition. Abnormal social behavior induced by p-Cresol was associated with decreased activity of central dopamine neurons involved in the social reward circuit. Further, p-Cresol induced changes in microbiota composition and social behavior deficits could be transferred from p-Cresol-treated mice to control mice by fecal microbiota transplantation (FMT). We also showed that mice transplanted with the microbiota of p-Cresol-treated mice exhibited increased fecal p-Cresol excretion, compared to mice transplanted with the microbiota of control mice. In addition, we identified possible p-Cresol bacterial producers. Lastly, the microbiota of control mice rescued social interactions, dopamine neurons excitability, and fecal p-Cresol levels when transplanted to p-Cresol-treated mice.
The microbial metabolite p-Cresol induces selectively ASD core behavioral symptoms in mice. Social behavior deficits induced by p-Cresol are dependant on changes in microbiota composition. Our study paves the way for therapeutic interventions targeting the microbiota and p-Cresol production to treat patients with ASD. Video abstract.